molecular formula C10H11NO3 B1259827 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one CAS No. 183961-08-2

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one

Cat. No.: B1259827
CAS No.: 183961-08-2
M. Wt: 193.2 g/mol
InChI Key: XZZMJRBYVRSAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one is a member of benzenes.
4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one, also known as 4-OH-5-PH-O or CCMF CPD, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one can be converted into 5-phenyl-1, 3-oxazinane-2, 4-dione;  which is catalyzed by the enzyme alcohol dehydrogenase 1A. In humans, 4-hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is involved in the felbamate metabolism pathway.

Properties

CAS No.

183961-08-2

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

4-hydroxy-5-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C10H11NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13)

InChI Key

XZZMJRBYVRSAOS-UHFFFAOYSA-N

SMILES

C1C(C(NC(=O)O1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(NC(=O)O1)O)C2=CC=CC=C2

Synonyms

4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one
4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
4-OH-5-Ph-O
CCMF cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 2
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 3
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 4
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 5
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 6
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one

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